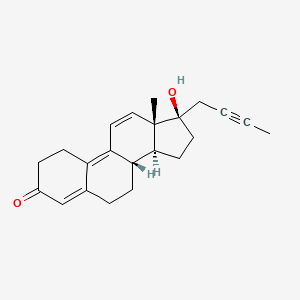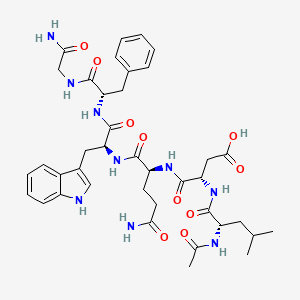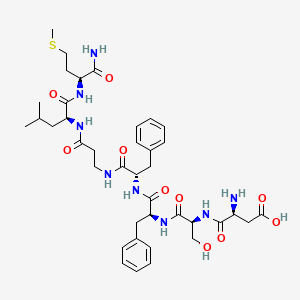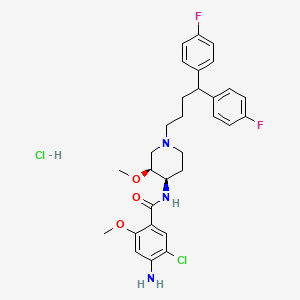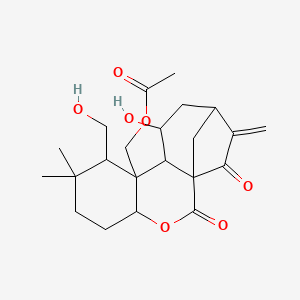
Rabdophyllin G
Overview
Description
Rabdophyllin G is a labiate diterpenoid compound isolated from the leaves of plants belonging to the genus Rabdosia. This compound has garnered significant attention due to its potent antitumor properties, particularly its ability to inhibit the growth of cancer cells in vitro and in vivo .
Mechanism of Action
Target of Action
It’s known that rabdophyllin g exhibits significant inhibitory action against ehrlich ascites carcinoma in mice , suggesting that it may target cancer cells or related pathways.
Mode of Action
Its antitumor activity suggests that it may interact with cellular targets to inhibit the growth or proliferation of cancer cells .
Biochemical Pathways
Given its antitumor activity, it’s likely that this compound affects pathways related to cell growth, proliferation, and apoptosis .
Result of Action
This compound has been shown to exhibit significant inhibitory action against Ehrlich ascites carcinoma in mice . This suggests that the compound’s action results in the inhibition of tumor growth or proliferation.
Biochemical Analysis
Biochemical Properties
Rabdophyllin G interacts with various biomolecules in biochemical reactions. It has been shown to inhibit the growth of cancer cells in vitro . This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell growth and division.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells in vitro and has been shown to have an inhibitory effect on bladder cancer cells in vivo . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It inhibits the synthesis of DNA, RNA, and proteins, suggesting that it may bind to these biomolecules and inhibit enzymes involved in their synthesis .
Temporal Effects in Laboratory Settings
Given its significant cytotoxicity, it is likely that this compound has long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its significant cytotoxicity, it is likely that high doses of this compound could have toxic or adverse effects .
Metabolic Pathways
Given its structural similarity to labdane diterpenes, it is likely that this compound interacts with enzymes or cofactors involved in the metabolism of these compounds .
Transport and Distribution
Given its significant cytotoxicity, it is likely that this compound is transported and distributed in a manner that allows it to exert its effects on cells .
Subcellular Localization
Given its significant cytotoxicity and its effects on the synthesis of DNA, RNA, and proteins, it is likely that this compound is localized in areas of the cell where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rabdophyllin G involves several steps, including the extraction of the compound from the leaves of Rabdosia species. The chemical structure of this compound can be determined through hydrolysis with hydrochloric acid or elution with anhydrous sodium acetate . The skeleton of this compound can be identified by magnetic resonance spectroscopy .
Industrial Production Methods
Industrial production of this compound is primarily focused on the extraction from natural sources, particularly the leaves of Rabdosia species. The process involves the use of solvents to extract the compound, followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Rabdophyllin G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and anhydrous sodium acetate for elution . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .
Scientific Research Applications
Rabdophyllin G has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Rabdophyllin G is structurally related to other labiate diterpenoids, such as labdane diterpenes found in the roots of plants from the genus Laburnum . Similar compounds include:
Labdane Diterpenes: These compounds share a similar skeleton with this compound and exhibit comparable biological activities.
Rabdosin C: Another diterpenoid isolated from Rabdosia species, known for its antineoplastic properties.
Isodonoiol: A diterpenoid with similar chemical structure and biological activities.
This compound stands out due to its significant cytotoxicity and potential as an anticancer agent, making it a unique and valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUFZNLBUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002692 | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82460-75-1 | |
| Record name | Isodonoiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabdosin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Rabdophyllin G?
A1: this compound, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]
Q2: What is the molecular structure of this compound?
A2: this compound belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []
Q4: Has the mechanism of action of this compound's antitumor activity been elucidated?
A4: The provided abstracts do not delve into the specific molecular mechanism of action for this compound's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A5: The provided abstracts don't offer specific insights into the SAR of this compound. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.
Q6: What are the implications of this compound's tyrosinase inhibitory activity?
A7: Tyrosinase plays a key role in melanin synthesis. While this compound exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


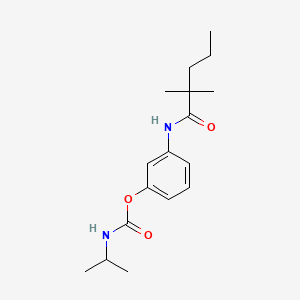
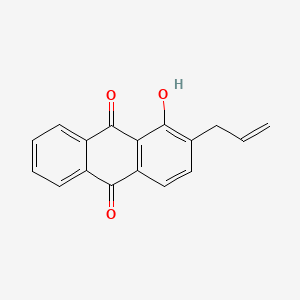

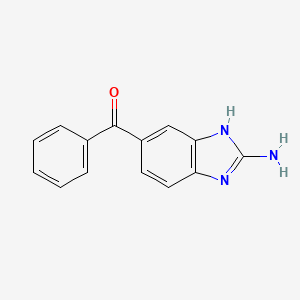
![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
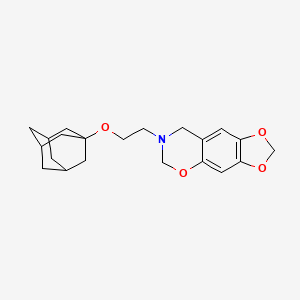
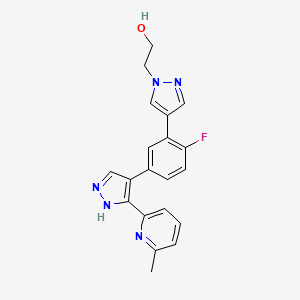
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)
